1-[2-(Naphthalen-1-yl)-2-oxoethyl]-3-[(phenylcarbonyl)amino]pyridinium
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Overview
Description
3-BENZAMIDO-1-[2-(NAPHTHALEN-1-YL)-2-OXOETHYL]PYRIDIN-1-IUM is a complex organic compound that features a benzamido group, a naphthalene moiety, and a pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZAMIDO-1-[2-(NAPHTHALEN-1-YL)-2-OXOETHYL]PYRIDIN-1-IUM typically involves multi-step organic reactions. One common method involves the copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC), also known as “click chemistry.” This method provides high regioselectivity and excellent yields . The reaction conditions often include the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-BENZAMIDO-1-[2-(NAPHTHALEN-1-YL)-2-OXOETHYL]PYRIDIN-1-IUM can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-BENZAMIDO-1-[2-(NAPHTHALEN-1-YL)-2-OXOETHYL]PYRIDIN-1-IUM has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-BENZAMIDO-1-[2-(NAPHTHALEN-1-YL)-2-OXOETHYL]PYRIDIN-1-IUM involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological targets, while the naphthalene moiety can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Similar in structure but contains a triazole ring.
Benzamido(diethoxyphosphoryl)methyl derivatives: Share the benzamido and phosphonic ester groups.
Uniqueness
3-BENZAMIDO-1-[2-(NAPHTHALEN-1-YL)-2-OXOETHYL]PYRIDIN-1-IUM is unique due to its combination of a benzamido group, a naphthalene moiety, and a pyridinium ion. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C24H19N2O2+ |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[1-(2-naphthalen-1-yl-2-oxoethyl)pyridin-1-ium-3-yl]benzamide |
InChI |
InChI=1S/C24H18N2O2/c27-23(22-14-6-11-18-8-4-5-13-21(18)22)17-26-15-7-12-20(16-26)25-24(28)19-9-2-1-3-10-19/h1-16H,17H2/p+1 |
InChI Key |
YFKFJHGNRYDDBF-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C[N+](=CC=C2)CC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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